molecular formula C8H9BN2O2 B567535 3-Methyl-1H-indazole-6-boronic acid CAS No. 1245816-26-5

3-Methyl-1H-indazole-6-boronic acid

Cat. No.: B567535
CAS No.: 1245816-26-5
M. Wt: 175.982
InChI Key: BILMNHWUQJFDED-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The boronic acid group in this compound makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indazole-6-boronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazole-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Dihydroindazole derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazole-6-boronic acid is primarily related to its role as a boronic acid derivative. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. In medicinal chemistry, boronic acids are known to inhibit proteases and other enzymes by forming covalent adducts with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-indazole-6-boronic acid is unique due to the specific positioning of the boronic acid group at the 6-position and the presence of a methyl group at the 3-position. This unique structure can influence its reactivity and binding properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(3-methyl-2H-indazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMNHWUQJFDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NNC(=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657118
Record name (3-Methyl-2H-indazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-26-5
Record name B-(3-Methyl-1H-indazol-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2H-indazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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